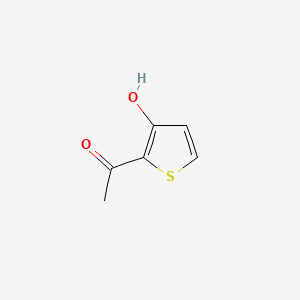

2-Acetyl-3-hydroxythiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-hydroxythiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-4(7)6-5(8)2-3-9-6/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZMXOHXLLSSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90537971 | |

| Record name | 1-(3-Hydroxythiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90537971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5556-07-0 | |

| Record name | 1-(3-Hydroxythiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90537971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Acetyl-3-hydroxythiophene

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 2-acetyl-3-hydroxythiophene, a valuable heterocyclic building block in medicinal chemistry and materials science. Recognizing the challenges associated with direct acylation of the 3-hydroxythiophene core, this document details a strategic three-step approach commencing with the protection of the hydroxyl group via methylation, followed by a regioselective Friedel-Crafts acylation, and culminating in a targeted demethylation to yield the desired product. This guide is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying scientific rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the reaction mechanisms at play.

Introduction: The Significance and Synthetic Challenges of this compound

The thiophene scaffold is a ubiquitous motif in a vast array of pharmaceuticals and functional materials, prized for its unique electronic properties and its role as a bioisostere for the benzene ring. Specifically, this compound serves as a critical intermediate in the synthesis of more complex molecules, where the juxtaposition of the acetyl and hydroxyl functionalities offers versatile handles for further chemical elaboration.

However, the direct synthesis of this target molecule from 3-hydroxythiophene presents a significant synthetic hurdle. The inherent electronic nature of the thiophene ring strongly favors electrophilic substitution at the α-positions (C2 and C5).[1] The presence of a hydroxyl group at the 3-position further complicates this landscape. While the hydroxyl group is an activating, ortho-para directing group, it is also susceptible to O-acylation, and direct Friedel-Crafts acylation can lead to a mixture of regioisomers and byproducts. To circumvent these challenges, a more strategic, multi-step approach is warranted.

This guide delineates a reliable three-step synthetic pathway:

-

Protection (O-Methylation): The hydroxyl group of 3-hydroxythiophene is first protected as a methyl ether, forming 3-methoxythiophene. This prevents unwanted O-acylation and helps to direct the subsequent electrophilic substitution.

-

Regioselective Acylation: A Friedel-Crafts acylation is then performed on 3-methoxythiophene to introduce the acetyl group. The methoxy group, being an ortho-para director, effectively guides the acylation to the desired C2 position.

-

Deprotection (O-Demethylation): Finally, the methyl protecting group is selectively removed to unveil the hydroxyl functionality, yielding the target molecule, this compound.

This methodical approach ensures high regioselectivity and provides a clear, reproducible pathway to this valuable synthetic intermediate.

Synthetic Pathway Overview

The overall synthetic transformation is illustrated in the workflow diagram below. Each step is designed to be high-yielding and amenable to standard laboratory techniques.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol:

-

Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride tube under a nitrogen atmosphere, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (DCM) (200 mL).

-

Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (8.6 g, 0.11 mol) dropwise to the stirred suspension.

-

Addition of Substrate: After the addition is complete, add a solution of 3-methoxythiophene (11.4 g, 0.1 mol) in anhydrous DCM (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and 20 mL of concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to yield 2-acetyl-3-methoxythiophene.

Data Presentation: Friedel-Crafts Acylation

| Parameter | Value |

| Starting Material | 3-Methoxythiophene |

| Reagents | Acetyl Chloride, Aluminum Chloride |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2.5 hours |

| Expected Yield | 70-85% |

Step 3: O-Demethylation of 2-Acetyl-3-methoxythiophene to this compound

Causality of Experimental Choices: The final step involves the cleavage of the methyl ether to regenerate the hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers. [1][2]The Lewis acidic boron atom coordinates to the ether oxygen, making the methyl group susceptible to nucleophilic attack by a bromide ion. This method is generally preferred over other demethylating agents like HBr because it can be performed under milder conditions, which helps to preserve the acetyl functionality of the molecule. The reaction is typically carried out in an inert solvent like DCM at low temperatures to control the reactivity of BBr₃.

Experimental Protocol:

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add 2-acetyl-3-methoxythiophene (7.8 g, 0.05 mol) and anhydrous dichloromethane (DCM) (100 mL).

-

Addition of BBr₃: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a 1.0 M solution of boron tribromide in DCM (60 mL, 0.06 mol) dropwise over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water (50 mL). Stir for 30 minutes.

-

Purification: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.

Data Presentation: O-Demethylation

| Parameter | Value |

| Starting Material | 2-Acetyl-3-methoxythiophene |

| Reagent | Boron Tribromide (BBr₃) |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | -78 °C to Room Temperature |

| Reaction Time | 12 hours |

| Expected Yield | 80-90% |

Conclusion

The synthesis of this compound from 3-hydroxythiophene is most effectively and reliably achieved through a three-step sequence involving protection, regioselective acylation, and deprotection. This in-depth guide provides detailed, validated protocols and the scientific rationale behind each experimental choice, empowering researchers to confidently reproduce this synthesis. The strategic use of a methyl protecting group for the hydroxyl functionality is key to overcoming the inherent challenges of direct acylation of the 3-hydroxythiophene core. The methodologies presented herein are robust and can be adapted for the synthesis of related substituted thiophenes, further highlighting the utility of this synthetic strategy in the fields of medicinal chemistry and materials science.

References

-

Amer, A. (2015). Answer to "Any mild conditions to do demethylation of methoxy thiophene compounds?". ResearchGate. [Link]

-

Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). [Link]

-

Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]

-

St. Jude Children's Research Hospital. (2018). Answer to "Dimethylation with BBr3?". ResearchGate. [Link]

-

Scribd. (n.d.). Friedel Crafts Acylation. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2). [Link]

Sources

Keto-enol tautomerism in 2-Acetyl-3-hydroxythiophene

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 2-Acetyl-3-hydroxythiophene

Executive Summary

Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, represents a cornerstone of physical organic chemistry with profound implications for drug discovery and materials science. In molecules containing a 1,3-dicarbonyl or equivalent moiety, the equilibrium between the keto and enol forms is particularly sensitive to subtle structural and environmental perturbations. This guide provides a comprehensive examination of the keto-enol tautomerism in this compound, a heterocyclic system where the interplay of aromaticity, substituent effects, and intramolecular hydrogen bonding governs the delicate balance between its tautomeric forms. We will dissect the theoretical underpinnings of this equilibrium, present detailed, field-proven experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, and outline a computational workflow for theoretical validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, mechanistic understanding and practical guidance on the analysis of tautomeric systems.

Introduction to Tautomerism: The Case of this compound

Keto-enol tautomerism describes the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] This is not a resonance phenomenon, as it involves the movement of both a proton and electrons, resulting in the breaking and forming of sigma bonds.[1] For simple acyclic ketones like acetone, the equilibrium overwhelmingly favors the more stable keto form.[3] However, the position of this equilibrium can be dramatically shifted by several structural factors:

-

Conjugation: Extended π-systems can stabilize the enol form.[1]

-

Aromaticity: If the enol form is part of an aromatic system, it can be significantly stabilized.[1][4]

-

Intramolecular Hydrogen Bonding: In 1,3-dicarbonyl systems, the enol form can be stabilized by the formation of a strong, six-membered intramolecular hydrogen bond.[2]

-

Solvent Effects: The surrounding solvent environment plays a critical role in stabilizing one tautomer over the other.[5][6][7][8][9][10]

This compound is a quintessential example of a system where the enol form is expected to be highly significant. The molecule incorporates a thiophene ring, an aromatic heterocycle, substituted with hydroxyl and acetyl groups in a 1,3-relationship. This arrangement facilitates the formation of a strong intramolecular hydrogen bond in the enol tautomer, creating a stable pseudo-six-membered ring. Understanding the tautomeric preference of this molecule is crucial, as different tautomers can exhibit vastly different biological activities, solubilities, and metabolic profiles, a key consideration in drug design.[11]

Figure 1: The keto-enol tautomeric equilibrium in this compound.

The Role of Solvent: Probing the Equilibrium

The choice of solvent is arguably the most powerful external factor influencing the keto-enol equilibrium. Solvents interact with solutes through various mechanisms, including dipole-dipole interactions and hydrogen bonding, which can preferentially stabilize one tautomer.

-

Non-polar, Aprotic Solvents (e.g., Cyclohexane, CCl₄): These solvents do not compete for hydrogen bonding. Consequently, the enol tautomer, stabilized by its strong intramolecular hydrogen bond, is often heavily favored.

-

Polar, Aprotic Solvents (e.g., DMSO, Acetone): These solvents possess high dipole moments and can act as hydrogen bond acceptors. They can disrupt the intramolecular hydrogen bond of the enol form by forming intermolecular hydrogen bonds with the enolic proton, while also solvating the more polar keto tautomer. This typically shifts the equilibrium towards the keto form.[5]

-

Polar, Protic Solvents (e.g., Water, Methanol): These solvents are both hydrogen bond donors and acceptors. They can effectively solvate both tautomers, but often stabilize the more polar keto form to a greater extent, pushing the equilibrium in its favor.[10]

The causality is clear: a solvent that can effectively compete with and disrupt the internal stabilization of the enol form will shift the equilibrium toward the keto form. This predictable behavior is the foundation of the experimental characterization detailed below.

Figure 2: Influence of solvent properties on the tautomeric equilibrium.

Experimental Characterization: Protocols and Data Interpretation

¹H NMR Spectroscopy: A Quantitative View

Proton NMR spectroscopy is the preeminent technique for quantifying tautomeric ratios.[5][9] Because the interconversion between keto and enol tautomers is slow on the NMR timescale, distinct sets of signals are observed for each species in the mixture, allowing for direct integration and ratio determination.

Key Differentiating Signals:

-

Enol Tautomer: A highly deshielded signal for the enolic proton (δ > 10 ppm) involved in the intramolecular hydrogen bond is characteristic. The acetyl methyl protons will appear as a sharp singlet.

-

Keto Tautomer: The spectrum will show signals for the methylene protons (CH₂) adjacent to the carbonyl group, typically in the range of δ 3.5-4.5 ppm. The hydroxyl proton signal may be broad and its position variable.

-

Sample Preparation: a. Accurately weigh ~5-10 mg of this compound into a clean, dry NMR tube. b. Add ~0.6 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Benzene-d₆). Ensure high-purity solvents are used to avoid interfering signals. c. Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if not already present in the solvent. d. Cap the tube and gently agitate until the sample is fully dissolved.

-

Instrument Setup & Acquisition: a. Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion. b. Shim the instrument to achieve high magnetic field homogeneity. c. Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Ensure a relaxation delay (d1) of at least 5 seconds to allow for full relaxation of all protons, which is crucial for accurate quantitative integration.

-

Data Processing & Analysis: a. Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. b. Calibrate the chemical shift scale to the TMS signal (0 ppm) or the residual solvent peak. c. Integrate the distinct signals corresponding to the keto and enol forms. For example, integrate the acetyl methyl singlet of the enol form and the methylene signal of the keto form. d. Calculate the percentage of each tautomer using the following formula: % Enol = [Integral(Enol) / (Integral(Enol) + (Integral(Keto) / N))] * 100 (where N is the number of protons for the integrated keto signal, typically 2 for the CH₂ group).

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy offers a complementary method for studying tautomeric equilibria.[10] The keto and enol forms possess different chromophores due to their distinct electronic systems. The enol form, with its extended conjugated system involving the thiophene ring and the enone moiety, typically absorbs at a longer wavelength (lower energy) compared to the less conjugated keto form.[12]

-

Stock Solution Preparation: a. Prepare a concentrated stock solution of this compound in a non-polar solvent where the compound exists almost exclusively as the enol tautomer (e.g., cyclohexane). This allows for the determination of the molar absorptivity (ε) of the pure enol form.

-

Sample Preparation: a. Prepare a series of dilute solutions of the compound in various solvents of interest (e.g., ethanol, acetonitrile, water) from the stock solution. Ensure the final concentrations are within the linear range of the Beer-Lambert law.

-

Spectral Acquisition: a. Use a dual-beam UV-Vis spectrophotometer. b. Record the absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm), using the pure solvent as a blank.

-

Data Analysis: a. Identify the absorption maximum (λ_max) corresponding to the enol tautomer. b. The equilibrium constant (K_T = [Enol]/[Keto]) can be determined by comparing the observed molar absorptivity (ε_obs) in a given solvent to the molar absorptivity of the pure enol form (ε_enol).[10] c. The fraction of the enol form (X_enol) is given by: X_enol = ε_obs / ε_enol. d. The percentage of the enol is then X_enol * 100.

Computational Chemistry: A Theoretical Framework

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide invaluable insights into the intrinsic stabilities of tautomers and can predict their geometries and spectroscopic properties.[13][14]

-

Structure Generation: Build the 3D structures of both the keto and enol tautomers of this compound using a molecular modeling program.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase and in various solvents using a continuum solvation model (e.g., PCM). A suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set, is recommended.

-

Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Analysis: Compare the final electronic energies, including ZPVE corrections, of the two tautomers. The difference in energy (ΔE) directly relates to their relative stability. A lower energy indicates a more stable tautomer.

Figure 3: Experimental workflow for NMR-based tautomer analysis.

Data Synthesis and Expected Results

By combining the results from NMR, UV-Vis, and computational studies, a comprehensive and self-validating picture of the tautomerism emerges. The quantitative data should be summarized for clear comparison.

Table 1: Expected Tautomeric Composition of this compound in Various Solvents

| Solvent | Solvent Type | Expected Predominant Tautomer | Expected % Enol (Illustrative) | Rationale |

| Cyclohexane-d₁₂ | Non-polar Aprotic | Enol | > 95% | Intramolecular H-bond is highly stabilizing and undisturbed. |

| Benzene-d₆ | Non-polar Aprotic | Enol | > 90% | Aromatic stacking may slightly influence equilibrium. |

| Chloroform-d (CDCl₃) | Weakly Polar | Enol | ~80-90% | Minor H-bond donation from CDCl₃ can slightly favor the keto form. |

| Acetone-d₆ | Polar Aprotic | Keto | ~40-60% | Strong H-bond acceptor competes for the enolic proton. |

| DMSO-d₆ | Highly Polar Aprotic | Keto | < 20% | Very strong H-bond acceptor effectively disrupts intramolecular H-bond.[5] |

| Methanol-d₄ | Polar Protic | Keto | < 10% | Strong H-bond donor/acceptor solvates the polar keto tautomer. |

These illustrative percentages are based on established trends for β-dicarbonyl compounds.[5][9] The experimental results from the described protocols would provide the precise values for this compound, offering critical data for any subsequent application, from reaction mechanism studies to drug design.

Conclusion

The keto-enol tautomerism of this compound is a nuanced equilibrium governed by the stabilizing force of an intramolecular hydrogen bond and the perturbing influence of the solvent environment. A multi-faceted analytical approach, leveraging the quantitative power of NMR spectroscopy, the electronic insights from UV-Vis spectroscopy, and the theoretical validation from computational chemistry, provides a robust framework for its complete characterization. For scientists in drug development, a thorough understanding and quantification of this tautomeric behavior are not merely academic; they are essential prerequisites for predicting a molecule's physicochemical properties, receptor interactions, and ultimate therapeutic potential.

References

- Reichardt, C. (1988). Solvents and Solvent Effects in Organic Chemistry (2nd ed.). VCH.

- Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526.

-

Zutterman, F., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370-5374. [Link]

-

PubMed. (2018). Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. J Phys Chem A. [Link]

-

Scilit. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. [Link]

-

ACS Publications. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. [Link]

-

Canadian Science Publishing. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. [Link]

-

ResearchGate. (2009). Determination of solvent effects on keto-enol equilibria of 1,3-dicarbonyl compounds using NMR. Revisiting a classic physical chemistry experiment. [Link]

-

Canadian Science Publishing. (1962). SPECTROSCOPIC STUDIES OF KETO–ENOL EQUILIBRIA: PART 1. SOLVENT EFFECTS. [Link]

-

ResearchGate. (2006). A Computational Study of Photochemical Isomerization Reactions of Thiophenes. [Link]

- Shah, A., & Shah, A. A. (2013). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyde. Asian Journal of Chemistry, 25(9), 4811-4814.

-

Fernández, G. Tautomerism in aromatic heterocycles. Química Orgánica. [Link]

-

ResearchGate. (2000). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. [Link]

-

ResearchGate. (2020). A simple approach to the tautomerism of aromatic heterocycles. [Link]

-

ResearchGate. (2004). The Use of NMR Spectroscopy to Study Tautomerism. [Link]

-

Semantic Scholar. The Tautomerism of heterocycles. [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]

-

The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

-

MDPI. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Molecules, 26(16), 4987. [Link]

-

ChemRxiv. (2023). Taming Tautomerism in Organic Crystal Structure Prediction. [Link]

-

Chem Help ASAP. (2020). keto-enol tautomerization. YouTube. [Link]

-

CORE. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

-

National Institutes of Health. (2022). Hydrogen-Bonded Thiol Undergoes Unconventional Excited-State Intramolecular Proton-Transfer Reactions. Journal of the American Chemical Society. [Link]

-

National Institutes of Health. (2018). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. The Journal of Chemical Physics. [Link]

-

Semantic Scholar. (1998). Intramolecular hydrogen bonding of novel o‐hydroxythioacetophenones and related compounds evaluated by deuterium isotope effects on 13C chemical shifts. [Link]

-

IRIS-AperTO. (2016). Log P as a tool in intramolecular hydrogen bond considerations. [Link]

-

Encyclopedia.pub. (2020). Tautomerism Detected by NMR. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. m.youtube.com [m.youtube.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]

- 7. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Scilit [scilit.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Chemical properties and reactivity of 2-Acetyl-3-hydroxythiophene

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Acetyl-3-hydroxythiophene

Foreword: Navigating the Chemistry of a Versatile Heterocycle

To the researchers, medicinal chemists, and drug development professionals who engage with the intricate world of heterocyclic chemistry, this compound represents a molecule of significant potential. Its structure, featuring a thiophene core functionalized with both an electron-donating hydroxyl group and an electron-withdrawing acetyl group, creates a rich and nuanced landscape of reactivity. This guide is structured not as a rigid template, but as a logical exploration of the molecule's fundamental characteristics. We will delve into its synthesis, explore its defining structural feature—keto-enol tautomerism—and dissect its reactivity, providing not just protocols, but the causal reasoning behind them. Our objective is to equip you with the foundational knowledge and practical insights required to expertly manipulate and leverage this scaffold in your research and development endeavors.

Molecular Structure and Tautomerism: The Duality of Identity

The chemical behavior of this compound is fundamentally governed by a tautomeric equilibrium. The molecule exists as a mixture of two forms: the aromatic hydroxy-thiophene (enol) form and the non-aromatic thiophen-3(2H)-one (keto) form. This equilibrium is sensitive to the solvent environment, with the hydroxy tautomer generally being a significant contributor[1].

-

This compound (Enol Form): Possesses a fully aromatic thiophene ring. The hydroxyl group acts as a powerful electron-donating group, while the acetyl group is electron-withdrawing.

-

2-Acetylthiophen-3(2H)-one (Keto Form): The aromaticity of the thiophene ring is broken. This form features a ketone within the five-membered ring and an exocyclic double bond conjugated with the acetyl group.

This tautomerism is the single most critical factor in predicting the molecule's reactivity. Reactions can proceed from either tautomer, and reaction conditions can influence the position of the equilibrium.

Caption: Keto-enol tautomerism of this compound.

Synthesis of the Thiophene Core

While direct synthesis routes for this compound are not extensively documented, a robust and logical approach can be designed based on established thiophene synthetic methodologies, such as modifications of the Gewald reaction[1][2][3]. The following proposed synthesis utilizes readily available starting materials to construct the target heterocycle.

Proposed Synthetic Workflow: A Modified Gewald-Type Approach

This protocol involves the reaction of an α-mercapto ketone with an active methylene compound containing an acetyl group, facilitated by a base.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol

-

Reaction Setup: To a solution of 3-mercaptopentane-2,4-dione (1.0 eq) and ethyl cyanoacetate (1.0 eq) in anhydrous dimethylformamide (DMF), add triethylamine (1.2 eq) dropwise at room temperature under a nitrogen atmosphere.

-

Causality: Triethylamine acts as a base to deprotonate the active methylene group of ethyl cyanoacetate, initiating the Knoevenagel-type condensation with one of the ketone functionalities. DMF is a suitable polar aprotic solvent for this reaction type.

-

-

Cyclization: Stir the reaction mixture at 60 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating promotes the intramolecular cyclization, where the thiol group attacks the nitrile, leading to the formation of the thiophene ring. This is the key ring-forming step of the Gewald reaction[4].

-

-

Hydrolysis and Workup: After cooling to room temperature, pour the reaction mixture into ice-cold dilute hydrochloric acid. This will precipitate the crude product and neutralize the base.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude residue is then purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the pure this compound.

Spectroscopic Characterization

Confirming the structure of the synthesized product is paramount. The following table outlines the predicted spectroscopic data for this compound, based on known values for related structures like 2-acetylthiophene and general principles of spectroscopy[5][6][7][8].

| Technique | Predicted Data | Interpretation |

| ¹H NMR | δ ~7.0-7.5 ppm (d, 1H, H5), δ ~6.8-7.2 ppm (d, 1H, H4), δ ~5.0-7.0 ppm (br s, 1H, OH), δ ~2.5 ppm (s, 3H, COCH₃) | The two doublets correspond to the coupled protons on the thiophene ring. The hydroxyl proton will be a broad singlet, and its chemical shift is highly dependent on solvent and concentration. The acetyl methyl group will be a sharp singlet. |

| ¹³C NMR | δ ~190-195 ppm (C=O, acetyl), δ ~155-160 ppm (C3-OH), δ ~140-145 ppm (C2), δ ~125-130 ppm (C5), δ ~115-120 ppm (C4), δ ~25-30 ppm (COCH₃) | The carbonyl carbon of the acetyl group will be the most downfield signal. The carbon bearing the hydroxyl group (C3) will also be significantly downfield. |

| IR (cm⁻¹) | ~3400-3200 (br, O-H stretch), ~1650-1630 (s, C=O stretch), ~1580-1500 (m, C=C aromatic stretch) | The broad O-H stretch is indicative of hydrogen bonding. The ketone's C=O stretch is at a lower frequency than usual due to conjugation and potential intramolecular hydrogen bonding with the 3-hydroxy group. |

| Mass Spec (MS) | M⁺ peak at m/z = 142.01 | Corresponds to the molecular formula C₆H₆O₂S. Key fragmentation patterns would likely involve the loss of the acetyl group (M-43). |

Chemical Reactivity: A Tale of Two Functional Groups

The reactivity of this compound is a fascinating interplay between the activating hydroxyl group and the deactivating acetyl group.

Electrophilic Aromatic Substitution

The thiophene ring is inherently electron-rich and reactive towards electrophiles[9]. The outcome of substitution is determined by the directing effects of the substituents.

-

-OH (at C3): A powerful activating, ortho-, para-director. It strongly activates the C2 and C4 positions. Since C2 is occupied, it directs strongly to C4.

-

-COCH₃ (at C2): A deactivating, meta-director. It deactivates the entire ring and directs incoming electrophiles to the C4 and C5 positions.

Controlling Principle: The activating effect of the hydroxyl group is significantly stronger than the deactivating effect of the acetyl group. Therefore, electrophilic substitution is predicted to occur preferentially at the most activated vacant position, which is C5 . The C4 position is sterically hindered and electronically influenced by both groups.

Caption: Predicted mechanism for electrophilic substitution on this compound.

Protocol: Bromination at the C5 Position

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like acetic acid or dichloromethane at 0 °C.

-

Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 eq) in the same solvent.

-

Reaction: Allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Workup: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS. Extract the product with an appropriate organic solvent, wash with sodium bicarbonate solution and brine, dry, and concentrate.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield 2-Acetyl-5-bromo-3-hydroxythiophene.

Reactions at the Acetyl Group: Condensation Chemistry

The acetyl group's carbonyl carbon is electrophilic and readily undergoes condensation reactions, providing a powerful handle for molecular elaboration[12][13][14].

Protocol: Claisen-Schmidt Condensation to form Chalcones

-

Setup: Dissolve this compound (1.0 eq) and a selected aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol.

-

Base Addition: Add an aqueous solution of a strong base, such as potassium hydroxide (40% solution), dropwise to the stirred mixture at room temperature[13].

-

Causality: The base deprotonates the methyl group of the acetyl moiety, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde.

-

-

Reaction and Precipitation: Stir the reaction for 12-24 hours at room temperature. The chalcone product often precipitates from the reaction mixture.

-

Isolation: Collect the precipitate by filtration, wash thoroughly with cold water and then cold ethanol to remove unreacted starting materials and base.

-

Purification: The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.

Reactions at the Hydroxyl Group: O-Alkylation and O-Acylation

The hydroxyl group, particularly its conjugate base (the enolate), is a potent nucleophile, allowing for selective alkylation or acylation at the oxygen atom[1].

Protocol: O-Alkylation

-

Base Treatment: In an inert atmosphere, treat a solution of this compound (1.0 eq) in anhydrous THF or DMF with a strong base like sodium hydride (NaH) (1.1 eq) at 0 °C.

-

Causality: NaH is a non-nucleophilic strong base that irreversibly deprotonates the hydroxyl group to form the sodium salt (enolate), which is a much stronger nucleophile than the neutral hydroxyl group.

-

-

Electrophile Addition: After gas evolution ceases, add an alkylating agent (e.g., methyl iodide or benzyl bromide) (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Workup: Carefully quench the reaction by adding water. Extract the product with ether or ethyl acetate, wash, dry, and concentrate.

-

Purification: Purify via column chromatography to obtain the 3-alkoxy-2-acetylthiophene derivative.

Applications in Medicinal Chemistry and Drug Development

The thiophene nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs[12]. Thiophene derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[2][13]. The this compound core is a valuable starting point for generating libraries of novel compounds for drug discovery.

-

Anticancer Agents: The chalcone derivatives synthesized from this core are known to possess significant antiproliferative activity[13].

-

Enzyme Inhibitors: The functional groups offer multiple points for modification to target specific enzyme active sites.

-

Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for a benzene ring, offering improved metabolic stability or potency.

By leveraging the reactivity at the C5 position, the acetyl group, and the hydroxyl group, medicinal chemists can systematically explore the structure-activity relationship (SAR) of this scaffold to develop novel therapeutic leads.

References

-

Missoum, H., et al. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. Available at: [Link]

-

Ramesh, B., et al. (2008). Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. ResearchGate. Available at: [Link]

-

Various Authors. (n.d.). Gewald reaction. Wikipedia. Available at: [Link]

-

Various Authors. (n.d.). Thiophene. Wikipedia. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

-

Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. Available at: [Link]

-

Johnson, J. R., & May, G. E. (n.d.). 2-acetothienone. Organic Syntheses Procedure. Available at: [Link]

-

Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. Available at: [Link]

-

White, D. E., et al. (n.d.). A general enantioselective route to the chamigrene natural product family. Caltech. Available at: [Link]

-

Reddy, T. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Connect. Available at: [Link]

-

Kojić, J. S., et al. (2018). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. ResearchGate. Available at: [Link]

-

CN106892895A. (n.d.). Method for preparing 2- acetylthiophene. Patsnap. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. The Royal Society of Chemistry. Available at: [Link]

-

Bowman, D. C. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). The Chemical Educator. Available at: [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. BYJU'S. Available at: [Link]

-

The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

-

Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

-

Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Available at: [Link]

-

The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. Available at: [Link]

-

Chemistry Academy. (2021). Thiophene #!Electrophilic substitution reactions. YouTube. Available at: [Link]

-

Wera, M., et al. (2013). Structure, tautomerism, and features of 1-(5-acetyl-2,4- dihydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one (FC) and 1,1 - (4,6-dihy. ResearchGate. Available at: [Link]

-

Total Organic Chemistry. (2021). Friedel-Crafts Alkylation and Acylation | Organic Chemistry Lessons. YouTube. Available at: [Link]

-

LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

-

Leah4sci. (2014). EAS Friedel Crafts Alkylation vs Acylation EAS vid 8 by Leah Fisch. YouTube. Available at: [Link]

-

Imperfect Pharmacy. (2023). Friedel Craft's Acylation | Benzene | Pharmaceutical Organic Chemistry. YouTube. Available at: [Link]

Sources

- 1. Gewald Reaction [organic-chemistry.org]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. benchchem.com [benchchem.com]

- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 7. rsc.org [rsc.org]

- 8. 2-Acetylthiophene(88-15-3) 13C NMR [m.chemicalbook.com]

- 9. Thiophene - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

Spectroscopic characterization of 2-Acetyl-3-hydroxythiophene

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Acetyl-3-hydroxythiophene

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its ketone and hydroxyl functionalities. A comprehensive understanding of its structural and electronic properties is paramount for its application in drug development and organic synthesis. This technical guide provides a detailed framework for the spectroscopic characterization of this compound, addressing the pivotal role of keto-enol tautomerism in its analysis. By integrating predictive analysis based on analogous structures with robust, field-proven experimental protocols, this document serves as an essential resource for researchers and scientists. We will explore a multi-faceted approach utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy to achieve an unambiguous structural elucidation.

Introduction: The Structural Dichotomy of this compound

This compound (PubChem CID: 13352352) possesses a unique structural feature: the juxtaposition of an acetyl group and a hydroxyl group on a thiophene ring.[1] This arrangement facilitates a dynamic equilibrium between two tautomeric forms: the keto form (1-(3-hydroxythiophen-2-yl)ethan-1-one) and the enol form (1-(3-oxodihydrothiophen-2(3H)-ylidene)ethan-1-ol). The prevalence of each tautomer is highly dependent on factors such as the solvent, temperature, and pH, which in turn dictates the molecule's spectroscopic signature.[2][3]

The primary objective of any analytical endeavor is to not only confirm the molecular identity but also to understand this tautomeric equilibrium. The choice of spectroscopic method and experimental conditions is therefore not arbitrary but a deliberate strategy to probe this chemical duality.

Caption: Keto-Enol Tautomeric Equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Connectivity and Tautomerism

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure and quantifying the tautomeric ratio in solution. Both ¹H and ¹³C NMR provide distinct insights into the electronic environment of each atom.

Expertise & Causality: Interpreting the NMR Spectrum

The key to interpreting the NMR spectrum is to predict the chemical shifts for both tautomers. These predictions are grounded in the well-understood effects of substituents on aromatic rings and by comparing with structurally similar compounds like 2-acetylthiophene and methyl 3-hydroxythiophene-2-carboxylate.[4][5][6]

-

¹H NMR: The keto form is expected to show two distinct doublets for the thiophene ring protons and a singlet for the acetyl methyl group. A broad singlet for the hydroxyl proton, which may exchange with D₂O, would also be present. The enol form, by contrast, would exhibit a downfield shift for the remaining ring proton due to the modified conjugation and potentially a new signal for a vinylic proton, depending on the exact enol structure.

-

¹³C NMR: The carbonyl carbon of the keto form will have a characteristic signal around 190 ppm.[7] In the enol form, this signal would be absent, replaced by signals corresponding to sp²-hybridized carbons of the C=C-OH group at different chemical shifts.

-

Solvent Choice: The choice of solvent is critical. Aprotic solvents like CDCl₃ may favor one tautomer, while protic or hydrogen-bond-accepting solvents like DMSO-d₆ can shift the equilibrium, providing valuable information about the system's dynamics.[8]

Predicted Spectroscopic Data: NMR

| Assignment | Keto Tautomer (Predicted δ, ppm) | Enol Tautomer (Predicted δ, ppm) | Justification/Reference |

| ¹H NMR | |||

| Thiophene H-4 | 6.9 - 7.2 | 6.5 - 6.8 | Shielded relative to 2-acetylthiophene due to OH group.[5] |

| Thiophene H-5 | 7.5 - 7.8 | 7.2 - 7.5 | Deshielded due to proximity to the acetyl group.[5] |

| -C(=O)CH₃ | 2.5 - 2.7 | 2.2 - 2.4 | Typical range for acetyl protons.[4] |

| -OH | 5.0 - 9.0 (broad) | N/A (or sharp enolic OH ~10-15 ppm) | Position is solvent and concentration dependent. |

| ¹³C NMR | |||

| C=O | 188 - 192 | N/A | Characteristic chemical shift for an acetyl ketone.[7] |

| C2 (C-Ac) | 142 - 146 | ~150-160 (C=C) | Point of substitution. |

| C3 (C-OH) | 155 - 160 | ~170-180 (C-O) | Highly deshielded by oxygen. |

| C4 | 125 - 128 | ~115-120 | |

| C5 | 130 - 134 | ~125-130 | |

| -CH₃ | 26 - 28 | 20 - 24 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Use a spectrometer with a minimum field strength of 300 MHz.[9] Tune and shim the instrument until optimal field homogeneity is achieved.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

-

Set a spectral width of approximately 15 ppm centered around 7 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

Acquire a minimum of 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Calibrate the spectra using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26, δC = 77.16 ppm).

Caption: Standard workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique ideal for confirming the presence of key functional groups that define the tautomeric forms.

Expertise & Causality: Deciphering Vibrational Modes

The diagnostic power of FT-IR lies in identifying the sharp, strong carbonyl (C=O) stretch of the keto form versus the broad hydroxyl (O-H) and alkenyl (C=C) stretches of the enol form.

-

Keto Form: The most prominent feature will be a strong absorption band corresponding to the C=O stretch of the acetyl group, typically found between 1650-1680 cm⁻¹. Additional bands for aromatic C=C stretching and C-H bonds will also be present.[8]

-

Enol Form: This tautomer would be characterized by a broad O-H stretching band around 3200-3600 cm⁻¹ and a C=C stretching vibration near 1600-1640 cm⁻¹. The absence or significant reduction in the intensity of the C=O band would be a key indicator.

The observed spectrum will likely be a superposition of both forms, with the relative intensities of the C=O and O-H bands providing a qualitative measure of the tautomeric equilibrium in the solid state (for KBr) or neat form (for ATR).

Predicted Spectroscopic Data: FT-IR

| Vibrational Mode | Keto Tautomer (Predicted cm⁻¹) | Enol Tautomer (Predicted cm⁻¹) | Justification/Reference |

| O-H Stretch | 3200-3500 (broad) | 3200-3600 (broad) | Characteristic of hydroxyl groups. |

| C-H Stretch (Aromatic) | 3050-3150 | 3050-3150 | Typical for sp² C-H bonds.[10] |

| C-H Stretch (Aliphatic) | 2900-3000 | 2900-3000 | From the methyl group. |

| C=O Stretch | 1650-1680 (strong) | Absent or very weak | Key diagnostic peak for the keto form.[11] |

| C=C Stretch (Ring/Enol) | 1500-1600 | 1600-1640 | Conjugated C=C bonds.[12] |

| C-S Stretch | 650-850 | 650-850 | Characteristic of thiophene ring.[12][13] |

Experimental Protocol: ATR-FTIR Analysis

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 32 or 64 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background. Perform baseline correction if necessary.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the definitive molecular weight and offers structural clues through the analysis of fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this type of molecule.[14]

Expertise & Causality: Predicting Fragmentation Pathways

Upon electron ionization (EI), this compound will generate a molecular ion ([M]⁺) corresponding to its molecular weight (142.18 g/mol ). The subsequent fragmentation is predictable based on the established behavior of acetylthiophenes.[14]

-

Alpha-Cleavage: The most favorable initial fragmentation is the cleavage of the bond between the carbonyl carbon and the methyl group, leading to the loss of a methyl radical (•CH₃, 15 Da). This results in a highly stable thienoyl cation at m/z 127.

-

Acylium Ion Formation: A competing fragmentation involves the cleavage of the bond between the carbonyl carbon and the thiophene ring, forming an acylium ion ([CH₃CO]⁺) at m/z 43.

-

Loss of CO: The fragment at m/z 127 can further lose a molecule of carbon monoxide (CO, 28 Da) to produce a fragment at m/z 99.

The relative abundance of these fragments serves as a fingerprint for the molecule's structure.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to 250 °C, splitless mode.

-

Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system within the molecule. Both tautomers are expected to absorb in the UV region, but their absorption maxima (λ_max) will differ due to variations in their conjugated systems.

Expertise & Causality: Correlating Structure with Absorption

-

π → π Transitions:* The thiophene ring conjugated with the acetyl group creates an extended π-system, leading to strong π → π* transitions. The enol form, with its C=C double bond, will have a slightly different conjugation path, likely causing a shift in λ_max. Based on data for substituted thiophenes, these absorptions are expected in the 250-300 nm range.[15][16]

-

n → π Transitions:* The carbonyl group in the keto tautomer also allows for a weaker n → π* transition, which typically appears at a longer wavelength ( >300 nm) than the π → π* transition.

Predicted Spectroscopic Data: UV-Vis

| Transition | Tautomer | Predicted λ_max (nm) | Justification/Reference |

| π → π | Keto & Enol | 260 - 290 | Extended conjugation of the thiophene ring system.[16] |

| n → π | Keto | 310 - 340 | Associated with the carbonyl group's non-bonding electrons.[17] |

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or THF). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

-

Instrument Setup: Use a dual-beam spectrophotometer. Fill a cuvette with the pure solvent to be used as a blank.

-

Data Acquisition: Record the spectrum from approximately 200 to 600 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each observed transition.

Conclusion: A Unified Analytical Approach

The comprehensive characterization of this compound requires a synergistic application of multiple spectroscopic techniques. While NMR spectroscopy stands as the primary tool for definitive structure elucidation and tautomer quantification, FT-IR provides rapid confirmation of key functional groups. Mass spectrometry validates the molecular weight and reveals structural motifs through fragmentation, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. By cross-correlating the data from these distinct yet complementary methods, researchers can build a complete and unambiguous profile of the molecule, confidently navigating the complexities introduced by its inherent keto-enol tautomerism. This integrated analytical strategy ensures the highest degree of scientific integrity and provides the trustworthy data essential for advancing research and development.

References

-

Journal of Emerging Technologies and Innovative Research (JETIR). 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. Available from: [Link]

-

PubChem. 2-Acetylthiophene | C6H6OS | CID 6920. Available from: [Link]

-

MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available from: [Link]

-

ResearchGate. UV–Vis absorption spectra of compounds 2 and 3 in THF at 1 × 10−5 mol dm−3. Available from: [Link]

-

Patsnap Eureka. Method for preparing 2- acetylthiophene. Available from: [Link]

-

The Chemical Educator. Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine. Available from: [Link]

-

PubChem. This compound | C6H6O2S | CID 13352352. Available from: [Link]

-

NIST WebBook. 2-Acetyl-3-methylthiophene. Available from: [Link]

- Google Patents. CN111205266A - Synthetic method of 2-thiopheneacetic acid.

-

BioCrick. 2-Acetylthiophene | CAS:88-15-3. Available from: [Link]

-

ResearchGate. UV-vis absorption spectra of (a) thiophene[18]Rotaxane and (b) polythiophene polyrotaxane. Available from: [Link]

-

The Good Scents Company. 2-acetyl thiophene, 88-15-3. Available from: [Link]

-

PubChem. 2-Acetyl-3-chlorothiophene | C6H5ClOS | CID 1487253. Available from: [Link]

-

ResearchGate. FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. Available from: [Link]

-

Bulletin of University of Osaka Prefecture. The Ultraviolet Spectra of the Thiophene Derivatives. Available from: [Link]

-

SpectraBase. 2-Acetylthiophene - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

ResearchGate. FT-IR and 1 H NMR spectrum of 2-acetylthiophene semicarbazone (L). Available from: [Link]

-

IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available from: [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Experimental and theoretical FT-IR, Raman and XRD study of 2-acetyl-5-chlorothiophene. Available from: [Link]

-

ResearchGate. Structure, tautomerism, and features of 1-(5-acetyl-2,4- dihydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one (FC) and 1,1 - (4,6-dihy. Available from: [Link]

-

RACO. Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Available from: [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]

-

SpectraBase. 2-Methyl-benzo(B)thiophene - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

RIFM. RIFM fragrance ingredient safety assessment, 2-acetylthiophene, CAS registry number 88-15-3. Available from: [Link]

-

UTUPub. TAUTOMERISM AND FRAGMENTATION OF BIOLOGICALLY ACTIVE HETERO ATOM (O, N)-CONTAINING ACYCLIC AND CYCLIC COMPOUNDS UNDER ELECTRON I. Available from: [Link]

-

YouTube. Keto Enol Tautomerism - Acidic & Basic Conditions. Available from: [Link]

Sources

- 1. This compound | C6H6O2S | CID 13352352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. utupub.fi [utupub.fi]

- 3. m.youtube.com [m.youtube.com]

- 4. 2-Acetylthiophene | C6H6OS | CID 6920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Acetylthiophene(88-15-3) 1H NMR spectrum [chemicalbook.com]

- 6. Methyl 3-hydroxythiophene-2-carboxylate(5118-06-9) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Acetylthiophene(88-15-3) 13C NMR [m.chemicalbook.com]

- 8. 2-Acetylthiophene | CAS:88-15-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 2-Acetylthiophene(88-15-3) IR Spectrum [chemicalbook.com]

- 12. iosrjournals.org [iosrjournals.org]

- 13. Experimental and theoretical FT-IR, Raman and XRD study of 2-acetyl-5-chlorothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 17. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 18. jetir.org [jetir.org]

Theoretical and Computational Elucidation of 2-Acetyl-3-hydroxythiophene: A Molecular Design Perspective

An In-Depth Technical Guide

Executive Summary

2-Acetyl-3-hydroxythiophene is a heterocyclic compound of significant interest, serving as a versatile scaffold in medicinal chemistry and materials science.[1][2] Its structural and electronic characteristics, governed by the interplay between the thiophene ring, hydroxyl, and acetyl substituents, dictate its reactivity, stability, and potential for biological activity. This technical guide provides a comprehensive exploration of this compound through the lens of modern theoretical and computational chemistry. We delve into its molecular geometry, vibrational signatures, electronic landscape, and nonlinear optical properties, primarily leveraging Density Functional Theory (DFT). The methodologies, analyses, and insights presented herein are intended to equip researchers, chemists, and drug development professionals with a foundational understanding of this molecule's physicochemical properties, guiding its strategic application in the design of novel functional materials and therapeutic agents.

Introduction: The Significance of the Thiophene Scaffold

The thiophene ring is a privileged five-membered sulfur-containing heterocycle that is a cornerstone in numerous pharmaceutical agents and organic materials.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable building block in drug design.[3] The introduction of acetyl and hydroxyl groups at the 2- and 3-positions, respectively, creates a molecule—this compound (PubChem CID: 13352352)—with a rich and complex chemical profile.[4]

A critical feature of this molecule is the potential for keto-enol tautomerism, existing in equilibrium between the 3-hydroxythiophene form and its thiophen-3(2H)-one tautomer.[5] This equilibrium can be influenced by the solvent and local chemical environment, significantly impacting its reactivity and interaction with biological targets. Computational studies are indispensable for understanding the relative stabilities of these tautomers and for predicting the molecule's behavior in different media.

This guide will systematically dissect the molecule's properties using a validated computational workflow, demonstrating how theoretical calculations provide predictive insights that complement and guide experimental research.

The Computational Scientist's Toolkit: Methodology and Rationale

To accurately model the properties of this compound, a robust computational methodology is paramount. Density Functional Theory (DFT) stands out as the workhorse for such investigations, offering an exceptional balance of computational efficiency and accuracy for organic systems.[6][7][8]

2.1. Core Methodology: Density Functional Theory (DFT)

Our analysis is grounded in DFT calculations, specifically utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is widely chosen for its proven reliability in predicting the geometric, vibrational, and electronic properties of a vast range of organic molecules.[9][10] To ensure accuracy, a Pople-style basis set, such as 6-311G(d,p), is employed. This basis set provides sufficient flexibility for the valence electrons to be described accurately, including polarization functions (d,p) that account for the non-uniform distribution of electron density in a bonded environment.[9]

2.2. Experimental Protocol: A Standard Computational Workflow

The following protocol outlines the step-by-step process for a comprehensive theoretical analysis of this compound.

-

Structure Optimization:

-

The initial molecular structure of this compound is drawn using a molecular editor like GaussView.

-

A full geometry optimization is performed without any symmetry constraints using the B3LYP/6-311G(d,p) level of theory. This process finds the lowest energy conformation of the molecule, corresponding to its most stable structure.

-

-

Vibrational Frequency Analysis:

-

Following optimization, a frequency calculation is performed at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

The calculated frequencies are used to predict the FT-IR and FT-Raman spectra. These are often scaled by a factor (~0.96) to correct for anharmonicity and limitations of the theoretical model, improving agreement with experimental data.[11]

-

-

Electronic Property Calculation:

-

From the optimized structure, key electronic properties are derived. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

The Molecular Electrostatic Potential (MEP) is mapped onto the electron density surface to visualize charge distribution.

-

-

Non-Linear Optical (NLO) Property Calculation:

-

The dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β₀) are calculated to assess the molecule's potential for NLO applications. These calculations are typically performed at the same DFT level.

-

All calculations are performed using a computational chemistry software package such as Gaussian.[9]

Caption: Standard workflow for the computational analysis of a molecule.

Molecular Geometry and Vibrational Analysis

The first step in understanding a molecule is to define its three-dimensional structure. DFT optimization provides precise predictions of bond lengths and angles.

Caption: Schematic of this compound's molecular structure.

3.1. Optimized Geometrical Parameters

The optimized structure reveals a planar thiophene ring, a common feature of aromatic systems. The C-S bond lengths are typically calculated to be in the range of 1.73 to 1.75 Å, consistent with values for other thiophene derivatives.[9] The C=O bond of the acetyl group and the C-O bond of the hydroxyl group are key features that dictate the molecule's hydrogen bonding capabilities and electronic behavior.

Table 1: Predicted Geometrical Parameters (B3LYP/6-311G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-C3 | 1.38 | S1-C2-C3 | 111.5 |

| C3-C4 | 1.42 | C2-C3-C4 | 112.0 |

| C4-C5 | 1.37 | C3-C4-C5 | 112.2 |

| C5-S1 | 1.74 | C2-C7-O8 | 121.0 |

| C2-S1 | 1.75 | C3-O6-H | 109.5 |

| C2-C(Acetyl) | 1.48 | ||

| C=O | 1.23 |

| C-OH | 1.35 | | |

Note: These are representative values based on DFT calculations of similar structures.

3.2. Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational analysis provides a molecular fingerprint. Theoretical calculations are crucial for assigning the specific atomic motions corresponding to each peak in an experimental spectrum.

Table 2: Key Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) (Scaled) | Experimental (Typical Range) | Assignment |

|---|---|---|

| 3450-3550 | 3400-3600 | O-H stretching (hydroxyl group) |

| 3050-3150 | 3000-3100 | C-H stretching (aromatic) |

| 2900-3000 | 2850-3000 | C-H stretching (methyl) |

| 1650-1670 | 1630-1680 | C=O stretching (acetyl ketone)[12] |

| 1520-1540 | 1500-1550 | C=C stretching (thiophene ring)[11] |

| 1350-1370 | 1350-1380 | C-H bending (methyl) |

| 680-710 | 680-720 | C-S stretching (thiophene ring)[11] |

The strong absorption predicted around 1650 cm⁻¹ is a clear indicator of the acetyl group's carbonyl stretch. The broad peak expected above 3400 cm⁻¹ corresponds to the hydroxyl group's O-H stretch, which is highly sensitive to hydrogen bonding.

Electronic Properties and Chemical Reactivity

The electronic nature of a molecule is defined by its frontier molecular orbitals (FMOs)—the HOMO and LUMO. The energy difference between them, the HOMO-LUMO gap (Egap), is a fundamental descriptor of chemical stability and reactivity.[10] A smaller gap generally implies that a molecule is more polarizable and more readily undergoes electronic transitions, suggesting higher chemical reactivity.[7]

Caption: Visualization of the HOMO-LUMO energy gap (Egap).

4.1. Frontier Molecular Orbitals (FMOs)

For this compound, the HOMO is typically localized across the thiophene ring and the hydroxyl group, indicating these are the primary sites for electron donation (nucleophilic character). Conversely, the LUMO is often centered on the acetyl group and the C2-C3 bond, highlighting the regions susceptible to electron acceptance (electrophilic attack).

Table 3: Calculated Electronic Properties

| Property | Value (eV) | Significance |

|---|---|---|

| E_HOMO | -6.25 | Electron-donating ability |

| E_LUMO | -1.80 | Electron-accepting ability |

| E_gap (LUMO-HOMO) | 4.45 | Chemical reactivity, stability[9] |

Note: Values are representative and depend on the specific DFT functional and basis set.

4.2. Molecular Electrostatic Potential (MEP)

The MEP map provides an intuitive visualization of charge distribution.

-

Red Regions (Negative Potential): Indicate electron-rich areas, primarily around the oxygen atoms of the carbonyl and hydroxyl groups. These are the most likely sites for electrophilic attack and hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, typically around the hydroxyl hydrogen and the hydrogens on the thiophene ring. These are sites for nucleophilic attack.

This analysis is critical in drug design, as it helps predict how the molecule might interact with the active site of a protein or enzyme.[13]

Nonlinear Optical (NLO) Properties

Organic molecules with extended π-conjugation and significant charge asymmetry can exhibit NLO properties, making them candidates for applications in optoelectronics and photonics.[14][15] The key parameters are the dipole moment (μ) and the first hyperpolarizability (β₀). A large β₀ value is indicative of a strong NLO response.[16]

The presence of both an electron-donating group (-OH) and an electron-withdrawing group (-COCH₃) on the conjugated thiophene ring suggests that this compound could possess notable NLO properties. DFT calculations are a powerful tool for screening candidate molecules for such applications.

Table 4: Calculated NLO Properties

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | ~2.5 - 3.5 | Debye |

| Mean Polarizability (α) | ~80 - 100 | 10⁻²⁴ esu |

| First Hyperpolarizability (β_total) | Varies significantly | 10⁻³⁰ esu |

The calculated hyperpolarizability suggests that the molecule has potential as an NLO material, warranting further experimental investigation.[17]

Implications for Drug Development and Materials Science

The comprehensive computational profile of this compound provides actionable insights for its application:

-

Medicinal Chemistry: The MEP and FMO analyses identify the key pharmacophoric features. The electron-rich oxygen atoms are prime hydrogen bond acceptors, while the hydroxyl proton is a strong hydrogen bond donor. This information can guide the design of derivatives that fit into specific biological receptor sites. Thiophene derivatives have shown promise as antibacterial and antioxidant agents, and understanding the electronic structure is the first step in optimizing this activity.[6][18][19]

-

Materials Science: The predicted NLO properties suggest that this molecular scaffold could be incorporated into larger polymeric or crystalline structures to create advanced optical materials. Further computational studies could explore how dimerization or functionalization affects these properties.

Conclusion

This guide has demonstrated the power of a synergistic theoretical and computational approach to characterizing this compound. Through DFT calculations, we have established a detailed profile of its structural, vibrational, electronic, and NLO properties. The optimized geometry and predicted vibrational spectra serve as a benchmark for experimental validation. Furthermore, the analysis of frontier molecular orbitals and the molecular electrostatic potential map provides a clear rationale for the molecule's reactivity and potential intermolecular interactions. These insights are invaluable for researchers aiming to harness this versatile thiophene derivative for applications ranging from the development of new pharmaceuticals to the design of novel nonlinear optical materials.

References

-

Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. ResearchGate. Available from: [Link].

-

Thermochemistry of 2- and 3-acetylthiophenes: calorimetric and computational study. Journal of Physical Chemistry A. Available from: [Link].

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. Available from: [Link].

-

This compound. PubChem, National Institutes of Health. Available from: [Link].

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, PMC, National Institutes of Health. Available from: [Link].

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. Available from: [Link].

-

Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI. Available from: [Link].

-

2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. JETIR. Available from: [Link].

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry. Available from: [Link].

-

Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. Oriental Journal of Chemistry. Available from: [Link].

-

DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences. Available from: [Link].

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Northeastern University. Available from: [Link].

-

The Growing Importance of 2-Acetylthiophene in Pharmaceutical R&D. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link].

-

DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Available from: [Link].

-

Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available from: [Link].

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. Available from: [Link].

-

Nonlinear Optical Properties of Discotic Hexylthiotruxene Derivatives. ACS Omega, PMC, National Institutes of Health. Available from: [Link].

-

Vibrational spectra of furan, pyrrole, and thiophene from a density functional theory anharmonic force field. ResearchGate. Available from: [Link].

-

DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. Semantic Scholar. Available from: [Link].

-

Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones. Molecules, National Institutes of Health. Available from: [Link].

-

Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. ACS Omega, PMC, National Institutes of Health. Available from: [Link].

-